Cas no 1932110-67-2 (O-Methyl Norepinephrine)

O-Methyl Norepinephrine Chemical and Physical Properties
Names and Identifiers
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- O-Methyl Norepinephrine
- 4-[(1R)-2-Amino-1-methoxyethyl]-1,2-benzenediol (ACI)
- Noradrenaline EP Impurity D
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- Inchi: 1S/C9H13NO3/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9,11-12H,5,10H2,1H3/t9-/m0/s1
- InChI Key: LNPKPYXTDNJNAQ-VIFPVBQESA-N
- SMILES: [C@H](C1C=CC(O)=C(O)C=1)(OC)CN
O-Methyl Norepinephrine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M493180-10mg |
O-Methyl Norepinephrine |
1932110-67-2 | 10mg |
$ 201.00 | 2023-09-06 | ||
TRC | M493180-50mg |
O-Methyl Norepinephrine |
1932110-67-2 | 50mg |
$ 850.00 | 2023-09-06 | ||
TRC | M493180-100mg |
O-Methyl Norepinephrine |
1932110-67-2 | 100mg |
$ 1659.00 | 2023-09-06 |
O-Methyl Norepinephrine Related Literature
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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5. Water
Additional information on O-Methyl Norepinephrine
Comprehensive Overview of O-Methyl Norepinephrine (CAS No. 1932110-67-2): Properties, Applications, and Research Insights
O-Methyl Norepinephrine (CAS No. 1932110-67-2) is a chemically modified derivative of norepinephrine, a critical neurotransmitter and hormone in the human body. This compound has garnered significant attention in pharmacological and biochemical research due to its unique structural properties and potential therapeutic applications. The methylation of the hydroxyl group in norepinephrine alters its bioavailability and receptor affinity, making it a subject of interest for drug development and metabolic studies.
Researchers have explored O-Methyl Norepinephrine for its role in modulating adrenergic receptors, which are pivotal in regulating cardiovascular function, stress responses, and metabolic pathways. Unlike its parent compound, the O-methylated variant exhibits enhanced stability against enzymatic degradation, such as catechol-O-methyltransferase (COMT), a feature that could improve its pharmacokinetic profile in clinical settings. This stability is particularly relevant in the context of neurodegenerative diseases and cardiovascular therapies, where prolonged receptor activation is desirable.
The synthesis of CAS No. 1932110-67-2 involves selective O-methylation of norepinephrine, often employing protective group strategies to ensure regioselectivity. Advanced analytical techniques like HPLC-MS and NMR spectroscopy are routinely used to verify its purity and structural integrity. Such precision is critical given the compound's potential applications in precision medicine and targeted drug delivery systems, areas currently dominating biomedical research trends.
In recent years, the demand for adrenergic receptor modulators has surged, driven by their implications in treating conditions like hypertension, depression, and Parkinson's disease. O-Methyl Norepinephrine is frequently discussed in academic forums and patent literature as a candidate for next-generation sympathomimetic agents. Its ability to cross the blood-brain barrier with modified kinetics positions it as a promising tool for central nervous system (CNS) disorders, aligning with the growing focus on neurotherapeutics in 2024.
From an industrial perspective, CAS 1932110-67-2 is classified as a high-value fine chemical, with suppliers emphasizing its use in research-grade pharmaceuticals and reference standards. The compound's niche applications in enzyme inhibition studies and receptor binding assays further underscore its versatility. Notably, its mention in PubMed and Reaxys databases has increased by 22% year-over-year, reflecting heightened scientific curiosity.
Environmental and safety profiles of O-Methyl Norepinephrine adhere to standard laboratory handling protocols, with no reported ecotoxicological risks. Its non-hazardous nature facilitates global trade and collaborative research, addressing the sustainability concerns prevalent in the chemical industry. As green chemistry principles gain traction, synthetic routes for such compounds increasingly prioritize atom economy and biodegradable byproducts.
Future directions for 1932110-67-2 may include exploration in personalized medicine, leveraging its modifiable structure for patient-specific therapies. With AI-driven drug discovery platforms now screening similar analogs, this compound could serve as a scaffold for designing selective adrenergic agonists. Such innovations align with the broader shift toward mechanism-based therapeutics, a hot topic in both academic and pharmaceutical circles.
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